REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]([NH2:9])=[C:7]([O:10][CH3:11])[N:6]=[C:5]([N:12]2[CH2:17][CH2:16][CH:15]([O:18][CH3:19])[CH2:14][CH2:13]2)[N:4]=1.C(N(CC)CC)C.[C:27]([CH2:31][C:32](Cl)=[O:33])([CH3:30])([CH3:29])[CH3:28].O>C(OCC)(=O)C.COC(C)(C)C.CCCCCCC>[CH3:11][O:10][C:7]1[C:8]([NH:9][C:32](=[O:33])[CH2:31][C:27]([CH3:30])([CH3:29])[CH3:28])=[C:3]([O:2][CH3:1])[N:4]=[C:5]([N:12]2[CH2:17][CH2:16][CH:15]([O:18][CH3:19])[CH2:14][CH2:13]2)[N:6]=1
|
Name
|
4,6-dimethoxy-2-(4-methoxypiperidin-1-yl)pyrimidin-5-amine
|
Quantity
|
36.97 g
|
Type
|
reactant
|
Smiles
|
COC1=NC(=NC(=C1N)OC)N1CCC(CC1)OC
|
Name
|
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)CC(=O)Cl
|
Name
|
|
Quantity
|
370 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting suspension was stirred overnight at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
subsequently transferred to a separatory funnel
|
Type
|
WASH
|
Details
|
rinsing with ethyl acetate (100 mL)
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
WASH
|
Details
|
washed with brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to provide yellow-orange solids, which
|
Type
|
FILTRATION
|
Details
|
The resulting suspension was filtered
|
Type
|
WASH
|
Details
|
the solids were washed with 1:1 heptane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
methyl tert-butylether (100 mL) and dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC(=NC(=C1NC(CC(C)(C)C)=O)OC)N1CCC(CC1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39.76 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |